Cas no 2308390-79-4 (1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one)

1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 2308390-79-4
- EN300-26573694
- 1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one
- 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one
-
- インチ: 1S/C11H18N2O/c1-2-11(14)13-7-3-6-12(8-9-13)10-4-5-10/h2,10H,1,3-9H2
- InChIKey: NDPOGGFCPAOLLO-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)N1CCCN(CC1)C1CC1
計算された属性
- せいみつぶんしりょう: 194.141913202g/mol
- どういたいしつりょう: 194.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1
1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573694-1.0g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 1g |
$0.0 | 2023-05-31 | ||
Enamine | EN300-26573694-0.05g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 0.05g |
$707.0 | 2023-09-14 | ||
Enamine | EN300-26573694-0.5g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 0.5g |
$809.0 | 2023-09-14 | ||
Enamine | EN300-26573694-5g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 5g |
$2443.0 | 2023-09-14 | ||
Enamine | EN300-26573694-2.5g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 2.5g |
$1650.0 | 2023-09-14 | ||
Enamine | EN300-26573694-10g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 10g |
$3622.0 | 2023-09-14 | ||
Enamine | EN300-26573694-1g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 1g |
$842.0 | 2023-09-14 | ||
Enamine | EN300-26573694-0.25g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 0.25g |
$774.0 | 2023-09-14 | ||
Enamine | EN300-26573694-0.1g |
1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |
2308390-79-4 | 0.1g |
$741.0 | 2023-09-14 |
1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-oneに関する追加情報
Comprehensive Overview of 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one (CAS No. 2308390-79-4)
The compound 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one (CAS No. 2308390-79-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its unique structural features, including a cyclopropyl group and a 1,4-diazepane ring, this compound is a promising candidate for the development of novel therapeutics. Researchers are particularly interested in its potential applications in targeting protein-protein interactions and modulating enzymatic activity.
In recent years, the demand for small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. The 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one scaffold is being explored for its ability to interact with specific biological targets, making it a hot topic in drug design and pharmacological research. Its CAS No. 2308390-79-4 is frequently searched in scientific databases, reflecting its growing relevance in academic and industrial settings.
One of the key advantages of this compound lies in its structural versatility. The presence of a prop-2-en-1-one (acryloyl) moiety allows for covalent binding to cysteine residues in target proteins, a strategy increasingly employed in the development of irreversible inhibitors. This feature aligns with current trends in targeted therapy, where researchers aim to achieve prolonged pharmacological effects with minimal off-target activity.
The 1,4-diazepane core in 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one contributes to its favorable pharmacokinetic properties, such as improved solubility and metabolic stability. These attributes are critical for oral bioavailability, a major focus in modern drug development. Additionally, the cyclopropyl substituent enhances the compound's ability to penetrate cell membranes, further boosting its potential as a therapeutic agent.
Recent studies have highlighted the role of 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one in modulating signaling pathways associated with inflammatory diseases and oncology. Its mechanism of action often involves the selective inhibition of key enzymes, making it a valuable tool for biochemical assays and high-throughput screening. The compound's CAS No. 2308390-79-4 is commonly referenced in patents and research papers, underscoring its commercial and scientific importance.
From a synthetic chemistry perspective, the preparation of 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one involves multi-step organic transformations, including amide coupling and cyclization reactions. Optimizing these processes is a key area of investigation, as it directly impacts the compound's yield and purity. Researchers are also exploring green chemistry approaches to minimize environmental impact during synthesis.
In the context of personalized medicine, the ability of 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one to selectively target disease-related proteins makes it a compelling candidate for precision therapeutics. Its application in proteomics and chemical biology is expanding, with studies focusing on its interactions with ubiquitin-proteasome systems and post-translational modifications.
As the scientific community continues to explore the potential of 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one, its CAS No. 2308390-79-4 remains a focal point for innovation. Future directions include the development of derivatives with enhanced selectivity and reduced toxicity, as well as the integration of computational tools like molecular docking and AI-driven drug discovery to accelerate research.
In summary, 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one (CAS No. 2308390-79-4) represents a cutting-edge compound with broad applications in biomedical research and therapeutic development. Its unique chemical properties and growing body of research make it a standout molecule in the quest for next-generation treatments.
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